molecular formula C13H10N2O3 B1392271 2-Methyl-4-(4-nitrobenzoyl)pyridine CAS No. 1187165-15-6

2-Methyl-4-(4-nitrobenzoyl)pyridine

Cat. No.: B1392271
CAS No.: 1187165-15-6
M. Wt: 242.23 g/mol
InChI Key: CXUYRFUEJGAJII-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrobenzoyl)pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by the presence of a methyl group at the second position and a 4-nitrobenzoyl group at the fourth position of the pyridine ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(4-nitrobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidative reactions. For instance, it can undergo free radical bromination and nucleophilic substitution reactions

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to undergo free radical reactions and nucleophilic substitutions highlights its potential to interact with different molecular targets . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under specific conditions, leading to changes in its biochemical properties . Understanding these temporal effects is crucial for optimizing its use in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in oxidative reactions and its interactions with specific enzymes highlight its importance in metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine typically involves the following steps:

    Nitration of Benzoyl Chloride: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This reaction is carried out using concentrated nitric acid and sulfuric acid as the nitrating agents.

    Friedel-Crafts Acylation: The 4-nitrobenzoyl chloride is then subjected to a Friedel-Crafts acylation reaction with 2-methylpyridine. This reaction is catalyzed by aluminum chloride (AlCl3) and is typically carried out in an anhydrous solvent such as dichloromethane.

    Purification: The final product, this compound, is purified using recrystallization or column chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrobenzoyl)pyridine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methyl group at the second position can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 2-Methyl-4-(4-aminobenzoyl)pyridine.

    Substitution: 2-Halo-4-(4-nitrobenzoyl)pyridine.

    Oxidation: 2-Carboxy-4-(4-nitrobenzoyl)pyridine.

Scientific Research Applications

2-Methyl-4-(4-nitrobenzoyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-aminobenzoyl)pyridine
  • 2-Methyl-4-(4-chlorobenzoyl)pyridine
  • 2-Methyl-4-(4-methoxybenzoyl)pyridine

Uniqueness

2-Methyl-4-(4-nitrobenzoyl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different reduction and substitution patterns, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUYRFUEJGAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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